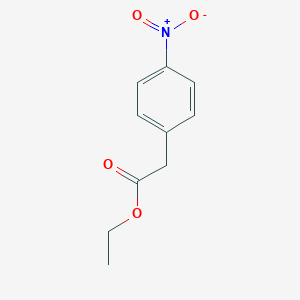

Ethyl 4-nitrophenylacetate

Description

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWDRNKYLWMKWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063891 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5445-26-1 | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5445-26-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 4-nitro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrophenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 4-Nitrophenylacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 4-Nitrophenylacetate

This compound (C₁₀H₁₁NO₄) is a valuable building block in the synthesis of more complex molecules.[1] Its structure, featuring a reactive nitro group and an ester functionality, allows for a variety of chemical transformations.[1] Notably, it serves as an intermediate in the production of certain anti-rheumatoid drugs.[2] A thorough understanding of its synthesis and a robust characterization are paramount for ensuring the quality and reliability of downstream applications.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | PubChem[3] |

| Molecular Weight | 209.20 g/mol | PubChem[3] |

| CAS Number | 5445-26-1 | PubChem[3] |

| Melting Point | 61-65 °C | ChemicalBook[1] |

| Boiling Point | 196 °C | ChemicalBook[1] |

| IUPAC Name | ethyl 2-(4-nitrophenyl)acetate | PubChem[3] |

Synthesis via Fischer Esterification: A Mechanistic Approach

The most common and efficient method for synthesizing this compound is through the Fischer esterification of 4-nitrophenylacetic acid with ethanol, using a strong acid catalyst.[4][5][6] This is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[5][6][7]

The "Why": Causality in Experimental Design

The choice of Fischer esterification is deliberate. It is a well-established, high-yielding reaction that utilizes readily available starting materials.[8] The reaction's equilibrium nature, however, necessitates strategic interventions to drive it towards the desired product.[5][6][7]

-

Excess Alcohol: Employing ethanol as both a reactant and the solvent shifts the equilibrium to favor the formation of the ester, in accordance with Le Châtelier's principle.[4][6]

-

Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is crucial.[5][9] It protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[5][6]

-

Removal of Water: The formation of water as a byproduct can shift the equilibrium back towards the reactants.[5][6][7] While not always necessary when using a large excess of alcohol, for optimal yield, water can be removed azeotropically using a Dean-Stark apparatus with a suitable solvent like toluene.[9]

Visualizing the Workflow: Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the purity and identity of the final product.

Materials:

-

4-Nitrophenylacetic acid

-

Absolute Ethanol (reagent grade)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-nitrophenylacetic acid in an excess of absolute ethanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the moles of carboxylic acid) to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Collect the organic layer.

-

Work-up - Washing: Wash the organic layer with deionized water and then with brine to remove any residual salts and water-soluble impurities.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification - Recrystallization: Recrystallize the crude solid from a suitable solvent system, such as a mixture of ethanol and water, to yield pure, pale-yellow crystals of this compound.[10][11]

Comprehensive Characterization: A Multi-Technique Approach

Thorough characterization is non-negotiable for confirming the structure and purity of the synthesized compound. A combination of spectroscopic methods provides unambiguous identification.

Spectroscopic Analysis

| Technique | Expected Observations for this compound |

| ¹H NMR | - A triplet corresponding to the methyl protons (-CH₃) of the ethyl group. - A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group. - A singlet for the methylene protons adjacent to the carbonyl group (-CH₂-CO). - Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. |

| ¹³C NMR | - Peaks for the methyl and methylene carbons of the ethyl group. - A peak for the methylene carbon adjacent to the carbonyl group. - A peak for the carbonyl carbon of the ester. - Four distinct peaks in the aromatic region, corresponding to the four unique carbon environments in the para-substituted ring. |

| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch of the ester group (typically around 1730 cm⁻¹). - Strong absorption bands for the symmetric and asymmetric stretching of the nitro group (NO₂) (typically around 1520 cm⁻¹ and 1350 cm⁻¹). - C-O stretching bands for the ester. - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (209.20 g/mol ). - Characteristic fragmentation patterns. |

Note: Specific chemical shifts (ppm) in NMR and wavenumbers (cm⁻¹) in IR can vary slightly depending on the solvent and instrument used.[12][13]

Visualizing the Characterization Logic

Caption: A multi-technique approach to the characterization of this compound.

Safety and Handling

While GHS classification may vary, it is prudent to handle this compound with care.[3] It may cause skin and eye irritation, as well as respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For storage, keep the compound in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and potential degradation.[1]

Conclusion

The synthesis of this compound via Fischer esterification is a robust and well-understood process. Success hinges on a firm grasp of the reaction mechanism and the principles of chemical equilibrium. Rigorous characterization using a suite of spectroscopic techniques is essential to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development.

References

-

This compound | C10H11NO4 | CID 79517 - PubChem. National Center for Biotechnology Information. [Link]

-

Ethyl-4-nitrophenylacetate - NIST WebBook. National Institute of Standards and Technology. [Link]

-

Chemical Properties of Ethyl-4-nitrophenylacetate (CAS 5445-26-1) - Cheméo. Cheméo. [Link]

-

This compound - PMC - PubMed Central - NIH. National Center for Biotechnology Information. [Link]

-

This compound CAS 5445-26-1. LookChem. [Link]

-

Fischer Esterification. University of California, Los Angeles. [Link]

-

This compound - Optional[MS (GC)] - Spectrum - SpectraBase. SpectraBase. [Link]

-

Fischer Esterification - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid? | ResearchGate. ResearchGate. [Link]

-

Fischer Esterification-Typical Procedures - OperaChem. OperaChem. [Link]

-

ester hydrolysis and Fischer esterification - YouTube. YouTube. [Link]

-

SOP: CRYSTALLIZATION. Course Hero. [Link]

Sources

- 1. China this compound CAS 5445-26-1 Manufacturer and Supplier | Starsky [starskychemical.com]

- 2. Ethyl 4-nitrophenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cerritos.edu [cerritos.edu]

- 5. Fischer Esterification [organic-chemistry.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. This compound | 5445-26-1 [chemicalbook.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. researchgate.net [researchgate.net]

- 11. science.uct.ac.za [science.uct.ac.za]

- 12. This compound(5445-26-1) 1H NMR [m.chemicalbook.com]

- 13. This compound(5445-26-1) IR Spectrum [m.chemicalbook.com]

physicochemical properties of ethyl 4-nitrophenylacetate

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-Nitrophenylacetate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound (E4NA) is a pivotal organic compound characterized by a phenyl ring substituted with a nitro group at the para position and an ethyl acetate group. Its chemical structure makes it an invaluable intermediate in synthetic organic chemistry and a widely utilized substrate in biochemistry and drug development.[1] In synthetic applications, the nitro and ester functionalities serve as versatile handles for molecular elaboration, enabling the construction of more complex pharmaceutical and agrochemical agents.[1] For researchers in enzymology and drug screening, E4NA is a chromogenic substrate for various hydrolases, particularly esterases and lipases. The enzymatic cleavage of the ester bond yields 4-nitrophenol, a yellow-colored product whose formation can be monitored spectrophotometrically, providing a direct and efficient measure of enzyme activity.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of E4NA, offering field-proven insights and detailed experimental protocols for its characterization. The content is structured to deliver both foundational knowledge and practical methodologies for scientists and researchers.

Section 1: Core Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are the bedrock of its application. E4NA is a light-yellow crystalline solid at room temperature, a property that dictates its handling and storage requirements.[1] The key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 2-(4-nitrophenyl)acetate | [4] |

| CAS Number | 5445-26-1 | [4][5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [5] |

| Molecular Weight | 209.20 g/mol | [4] |

| Appearance | Light yellow crystalline solid | [1] |

| Melting Point | 61-65 °C | |

| Boiling Point | 196 °C (at reduced pressure) | |

| SMILES | CCOC(=O)CC1=CC=C(C=C1)[O-] | [4] |

| InChIKey | DWDRNKYLWMKWTH-UHFFFAOYSA-N | [5] |

Note on Boiling Point: The cited boiling point of 196 °C is understood to be measured under vacuum. Due to the presence of the thermally sensitive nitro group, E4NA is prone to decomposition at elevated temperatures and is not expected to boil at atmospheric pressure without significant degradation.

Section 2: Spectroscopic and Crystallographic Profile

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of E4NA. Its structure gives rise to a distinct and predictable spectroscopic signature across various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For E4NA, typically dissolved in deuterated chloroform (CDCl₃), the ¹H NMR spectrum is characterized by four distinct signals.

-

Aromatic Protons: Two doublets are observed in the downfield region (approx. δ 7.4-8.2 ppm). The strong electron-withdrawing effect of the nitro group deshields these protons. The protons ortho to the nitro group appear further downfield than those meta to it, exhibiting a classic AA'BB' splitting pattern.

-

Methylene Protons (-CH₂-): A singlet appears around δ 3.7 ppm, corresponding to the two protons on the carbon adjacent to the phenyl ring and the carbonyl group.

-

Ethyl Group Protons (-OCH₂CH₃): A quartet around δ 4.2 ppm (for the -OCH₂-) and a triplet around δ 1.3 ppm (for the -CH₃) are characteristic of the ethyl ester moiety. The splitting pattern (quartet and triplet) is due to the J-coupling between the adjacent methylene and methyl protons.[6]

The ¹³C NMR spectrum complements the proton data, showing distinct signals for the carbonyl carbon, the aromatic carbons (with C-NO₂ being the most downfield), the methylene carbon, and the two carbons of the ethyl group.[6]

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying key functional groups. The IR spectrum of E4NA is dominated by several strong absorption bands:

-

C=O Stretch: A very strong and sharp peak around 1730-1745 cm⁻¹ confirms the presence of the ester carbonyl group.[7]

-

NO₂ Stretch: Two strong bands, corresponding to the asymmetric and symmetric stretching of the nitro group, appear around 1520 cm⁻¹ and 1345 cm⁻¹ , respectively.[7]

-

C-O Stretch: An absorption in the 1200-1300 cm⁻¹ region is indicative of the C-O single bond of the ester.

-

Aromatic C-H and C=C Stretches: Signals corresponding to aromatic C-H stretching appear just above 3000 cm⁻¹, while aromatic C=C stretching vibrations are found in the 1400-1600 cm⁻¹ region.[7]

UV-Visible (UV-Vis) Spectroscopy

E4NA exhibits strong UV absorbance due to its aromatic system conjugated with the nitro group. In solvents like ethanol or methanol, it typically shows a maximum absorbance (λ_max) in the ultraviolet region.[4] This property is less important for characterizing the molecule itself but is fundamental to its use as a biochemical substrate. Its hydrolysis product, 4-nitrophenol, undergoes a pH-dependent shift in absorbance. In solutions with a pH above its pKa (~7.2), it deprotonates to form the 4-nitrophenolate ion, which is intensely yellow and has a λ_max around 400-410 nm.[2] This spectral shift is the basis for enzymatic assays.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of E4NA will show a molecular ion peak (M⁺) at m/z = 209. Subsequent fragmentation patterns include the loss of the ethoxy group (-OC₂H₅, 45 Da) and other characteristic fragments of the nitrophenylacetyl structure.[5]

X-ray Crystallography

Single-crystal X-ray diffraction studies have confirmed the molecular structure of E4NA. It crystallizes in the orthorhombic space group. This technique provides the most definitive structural evidence, including precise bond lengths, bond angles, and intermolecular interactions in the solid state.

Section 3: Solubility and Partitioning Behavior

The solubility of a compound is a critical parameter in drug development and experimental design, influencing everything from reaction conditions to bioavailability.

-

Aqueous Solubility: E4NA has very limited solubility in water. This is due to the predominantly nonpolar nature of the aromatic ring and ethyl group, which outweighs the polar contributions from the ester and nitro functionalities.

-

Organic Solvent Solubility: It is readily soluble in a range of common organic solvents. Based on the principle of "like dissolves like" and data from analogous compounds like p-nitrophenyl acetate, E4NA is expected to be soluble in ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, ethyl acetate, and chloroform.[8][9] For biochemical assays, stock solutions are typically prepared in DMSO or ethanol before being diluted into an aqueous buffer.[1]

The Octanol-Water Partition Coefficient (LogP) is a measure of a compound's lipophilicity. The calculated XLogP3 value for E4NA is 2.1 , indicating a moderate degree of lipophilicity.[4] This property is crucial for predicting its behavior in biological systems, such as membrane permeability and interaction with hydrophobic pockets of enzymes.

Section 4: Chemical Reactivity and Stability

Key Reactions

-

Ester Hydrolysis: The most significant reaction of E4NA is the cleavage of its ester bond. This can be achieved under acidic, basic, or enzymatic conditions to yield 4-nitrophenylacetic acid (or its carboxylate) and ethanol. In biochemical contexts, hydrolysis is catalyzed by enzymes like esterases and lipases, producing 4-nitrophenol and ethyl acetate. This reaction forms the basis of the widely used colorimetric assay for these enzymes.[2]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metals in acidic media (e.g., Sn/HCl). This transformation is a common step in the synthesis of pharmaceuticals, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group.

Acidity of α-Protons

Stability and Storage

E4NA is stable under standard ambient conditions. However, to ensure its integrity, particularly for use in sensitive quantitative assays, certain precautions are necessary.

-

Storage Conditions: It should be stored in a cool, dry, and dark place in a tightly sealed container. A recommended storage temperature is 2-8°C.

-

Hydrolysis: Prolonged exposure to moisture should be avoided to prevent slow hydrolysis of the ester linkage.

-

Light Sensitivity: As with many nitroaromatic compounds, it may be sensitive to light over long periods.

Section 5: Experimental Protocols for Physicochemical Characterization

The following protocols represent standard, validated methods for analyzing E4NA in a research setting. The causality behind experimental choices is highlighted to ensure robust and reproducible results.

Protocol 1: ¹H NMR Spectrum Acquisition

-

Rationale: To confirm the identity and purity of E4NA by analyzing its hydrogen framework. Deuterated chloroform (CDCl₃) is a standard solvent that dissolves E4NA well and has a minimal solvent signal. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm) due to its chemical inertness and single sharp resonance.[11]

-

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of E4NA and dissolve it in approximately 0.7 mL of CDCl₃ containing 0.03% TMS.

-

Transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz).

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.

-

Data Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 90° pulse, 2-4 second acquisition time, 5-second relaxation delay, 16 scans).

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative proton counts for each resonance.

-

Protocol 2: Enzymatic Hydrolysis Assay via UV-Vis Spectrophotometry

-

Rationale: To quantify the activity of an esterase or lipase using E4NA as a chromogenic substrate. The protocol is designed to measure the initial rate of reaction, where the product formation is linear with time. A phosphate buffer at pH 8.0 is chosen because many esterases are active at this pH, and it ensures that the 4-nitrophenol product (pKa ~7.2) is deprotonated to the yellow 4-nitrophenolate ion, which is monitored at 405 nm.[1][12]

-

Methodology:

-

Reagent Preparation:

-

Buffer: Prepare a 100 mM sodium phosphate buffer, pH 8.0.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of E4NA in anhydrous ethanol or DMSO. Justification: E4NA is insoluble in aqueous buffer, requiring an organic co-solvent.

-

Enzyme Solution: Prepare a solution of the enzyme to be tested in the phosphate buffer. The concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.

-

-

Assay Setup (for a 1 mL cuvette):

-

In a 1.5 mL microcentrifuge tube, prepare a master mix for the desired number of reactions. For a single reaction, add:

-

930 µL of 100 mM phosphate buffer (pH 8.0).

-

50 µL of the enzyme solution.

-

-

Prepare a "no-enzyme" blank by adding 980 µL of buffer.

-

-

Reaction Initiation and Measurement:

-

Equilibrate the cuvette containing the blank or the enzyme mixture in the spectrophotometer's temperature-controlled cell holder (e.g., at 25°C or 37°C) for 3 minutes.

-

To initiate the reaction, add 20 µL of the 10 mM E4NA stock solution to the cuvette and mix quickly but gently by pipetting. This results in a final substrate concentration of 0.2 mM.

-

Immediately start monitoring the absorbance at 405 nm every 30 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Subtract the rate of any non-enzymatic hydrolysis (from the blank) from the rate observed with the enzyme.

-

Plot absorbance at 405 nm versus time (in minutes). The slope of the initial linear portion of this curve is the reaction rate (ΔAbs/min).

-

Convert this rate to µmol/min using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for 4-nitrophenolate at 405 nm and pH 8.0 is approximately 18,000 M⁻¹cm⁻¹.

-

-

Section 6: Visualization of Key Experimental Workflow

The enzymatic hydrolysis assay is a cornerstone workflow involving E4NA. The following diagram, rendered using DOT language, illustrates the logical and chemical progression of this process.

Caption: Workflow for determining enzyme activity using this compound.

Conclusion

This compound is a compound of significant utility, bridging synthetic chemistry and biochemical analysis. Its well-defined physicochemical properties—from its distinct spectroscopic signatures to its predictable reactivity—make it a reliable and versatile tool for researchers. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application, whether in the development of novel therapeutics or the fundamental study of enzyme kinetics. The protocols and data presented herein provide a solid foundation for the accurate characterization and deployment of this important molecule in a scientific setting.

References

-

Creative Biostructure. (n.d.). Plastic Enzyme Activity Screening Based on 4-pNPA. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl-4-nitrophenylacetate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-4-nitrophenylacetate (CAS 5445-26-1). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Peng, Y., Fu, S., Liu, H., & Lucia, L. A. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. BioResources, 11(4), 10099-10111. Retrieved from [Link]

-

Ascenzi, P., Gioia, M., et al. (2012). Pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin: pH-dependence of rates of individual steps. Biochemical and Biophysical Research Communications. Retrieved from [Link]

-

Le, T., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Columbia University Journal of Global Health. Retrieved from [Link]

-

Kitagawa, F., et al. (2014). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods. Retrieved from [Link]

-

Jouyban, V., Khoubnasabjafari, M., et al. (2012). Solubility of drugs in ethyl acetate-ethanol mixtures at various temperatures. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetate. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. static.igem.wiki [static.igem.wiki]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 6. This compound(5445-26-1) 1H NMR [m.chemicalbook.com]

- 7. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

ethyl 4-nitrophenylacetate spectral data NMR IR UV-Vis

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 4-Nitrophenylacetate

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for this compound (CAS No. 5445-26-1), a key intermediate in various chemical syntheses.[1][2] With a molecular formula of C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol , a thorough understanding of its spectroscopic signature is crucial for researchers in quality control, reaction monitoring, and structural verification.[1][3][4] This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a holistic and self-validating confirmation of the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, we can map out the connectivity and electronic nature of the entire molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum of this compound provides a clear and unambiguous fingerprint of its structure. The key to interpreting the spectrum lies in understanding how the electron-withdrawing effects of the nitro group (NO₂) and the ester carbonyl (C=O) influence the chemical shifts of nearby protons. The aromatic protons are split into two distinct doublets due to the para-substitution pattern, while the ethyl group protons exhibit a characteristic quartet and triplet.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.19 | Doublet (d) | 2H | Aromatic protons (H-a) ortho to the NO₂ group |

| ~7.45 | Doublet (d) | 2H | Aromatic protons (H-b) meta to the NO₂ group |

| ~4.17 | Quartet (q) | 2H | Methylene protons (-O-CH₂-CH₃) |

| ~3.71 | Singlet (s) | 2H | Methylene protons (-CH₂-Ar) |

| ~1.25 | Triplet (t) | 3H | Methyl protons (-O-CH₂-CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Causality Behind the Assignments:

-

Aromatic Protons (H-a, H-b): The strong electron-withdrawing nitro group deshields the ortho protons (H-a) significantly, shifting them downfield to ~8.19 ppm. The meta protons (H-b) are less affected and appear upfield at ~7.45 ppm. The para-substitution results in a clean doublet-of-doublets pattern (often appearing as two distinct doublets).

-

Ethyl Group Protons: The methylene protons (-O-CH₂-CH₃) are adjacent to an oxygen atom, which deshields them, resulting in a chemical shift of ~4.17 ppm. According to the n+1 rule, their signal is split into a quartet by the three neighboring methyl protons. The methyl protons (-O-CH₂-CH₃) are further from the electronegative oxygen and appear at ~1.25 ppm. They are split into a triplet by the two adjacent methylene protons.[5]

-

Benzylic Protons (-CH₂-Ar): The methylene protons attached to the aromatic ring appear as a singlet at ~3.71 ppm. Their proximity to the aromatic ring and the ester group results in a moderate downfield shift.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule.[6] The presence of strong electron-withdrawing and electron-donating groups leads to a wide dispersion of chemical shifts.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 | Carbonyl carbon (C=O) |

| ~147.0 | Aromatic carbon attached to NO₂ (C-NO₂) |

| ~142.1 | Aromatic carbon attached to the -CH₂- group |

| ~130.5 | Aromatic carbons ortho to the -CH₂- group |

| ~123.8 | Aromatic carbons meta to the -CH₂- group |

| ~61.5 | Methylene carbon of the ethyl group (-O-CH₂) |

| ~40.9 | Benzylic methylene carbon (-CH₂-Ar) |

| ~14.1 | Methyl carbon of the ethyl group (-CH₃) |

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Causality Behind the Assignments:

-

Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears furthest downfield at ~170.0 ppm.

-

Aromatic Carbons: The carbon atom directly attached to the electron-withdrawing nitro group is significantly deshielded (~147.0 ppm). The quaternary carbon attached to the methylene group appears at ~142.1 ppm. The other aromatic carbons appear in the expected region of ~123-131 ppm.

-

Aliphatic Carbons: The methylene carbon of the ethyl group, being attached to oxygen, is found at ~61.5 ppm. The benzylic methylene carbon is observed around ~40.9 ppm, and the terminal methyl carbon of the ethyl group is the most shielded, appearing at ~14.1 ppm.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3][7] The IR spectrum of this compound clearly indicates the presence of the nitro, ester, and aromatic functionalities.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic C-H |

| ~2980 | C-H Stretch | Aliphatic C-H |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1520 | Asymmetric N-O Stretch | Nitro (NO₂) |

| ~1345 | Symmetric N-O Stretch | Nitro (NO₂) |

| ~1250 | C-O Stretch | Ester C-O |

| ~850 | C-H Bend (out-of-plane) | 1,4-Disubstituted Benzene |

Interpretation of Key Peaks:

-

The strong, sharp peak at ~1735 cm⁻¹ is a definitive indicator of the ester carbonyl (C=O) group.

-

Two prominent absorptions at ~1520 cm⁻¹ (asymmetric stretch) and ~1345 cm⁻¹ (symmetric stretch) are characteristic of the nitro (NO₂) group.

-

The presence of the aromatic ring is confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the out-of-plane C-H bending at ~850 cm⁻¹, which is typical for a 1,4-disubstituted (para) benzene ring.

-

The C-O stretching of the ester linkage is observed around 1250 cm⁻¹.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is dominated by strong absorption in the UV region, arising from π → π* transitions within the nitrophenyl chromophore.

Table 4: UV-Vis Spectral Data for this compound

| λmax (nm) | Electronic Transition | Chromophore |

| ~265 | π → π* | 4-Nitrophenyl group |

Analysis of Absorption: The intense absorption band with a maximum (λmax) around 265 nm is characteristic of the extended π-conjugated system of the 4-nitrophenyl group.[1] The nitro group, being a strong chromophore, significantly influences the electronic structure of the benzene ring, leading to this characteristic absorption. This technique is particularly useful for quantitative analysis due to the high molar absorptivity of the compound at its λmax.

Integrated Spectroscopic Workflow for Structural Confirmation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirming the identity and purity of this compound.

Caption: Integrated workflow for structural elucidation.

This integrated approach ensures trustworthiness. For instance, the ethyl group identified by the triplet and quartet in the ¹H NMR is corroborated by the signals at ~61.5 ppm and ~14.1 ppm in the ¹³C NMR. Similarly, the nitro and ester groups identified by their characteristic stretches in the IR spectrum explain the significant deshielding effects observed in both the ¹H and ¹³C NMR spectra.

Experimental Protocols

The following are generalized, field-proven protocols for acquiring high-quality spectral data for a solid sample like this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Tuning and Shimming: Allow the instrument to automatically tune the probe to the ¹H and ¹³C frequencies and shim the magnetic field to ensure homogeneity.

-

Acquisition (¹H): Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquisition (¹³C): Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR unit. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or acetonitrile).

-

Stock Solution Preparation: Prepare a stock solution of known concentration by accurately weighing the this compound and dissolving it in a precise volume of the chosen solvent.

-

Dilution: Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Baseline Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

-

Sample Measurement: Replace the solvent cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Ethyl-4-nitrophenylacetate (CAS 5445-26-1). Retrieved from [Link]

-

Wang, Y., et al. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o443. Retrieved from [Link]

-

NIST. (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

Learning Science. (2021, September 3). NMR spectrum of ethyl acetate | PMR spectrum of ethyl acetate. YouTube. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 4-nitrophenylacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 4. Ethyl-4-nitrophenylacetate (CAS 5445-26-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. This compound(5445-26-1) 13C NMR [m.chemicalbook.com]

- 7. This compound(5445-26-1) IR Spectrum [m.chemicalbook.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Ethyl 4-nitrophenylacetate

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of ethyl 4-nitrophenylacetate. It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed structural elucidation of organic compounds. This document delves into the experimental methodology, data analysis, and key structural features of the title compound, offering insights into the causality behind the experimental choices and the interpretation of the crystallographic data.

Introduction: The Significance of this compound

This compound (C₁₀H₁₁NO₄) is a notable organic compound, recognized for its role as an intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1] It has been utilized as a precursor for anti-rheumatoid drugs, highlighting its importance in medicinal chemistry.[2] A thorough understanding of its three-dimensional molecular structure is paramount for predicting its chemical reactivity, understanding its physicochemical properties, and designing novel derivatives with enhanced therapeutic potential.

Single-crystal X-ray diffraction stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This guide will walk through the process of analyzing the crystal structure of this compound, from crystal growth to the final structural refinement and interpretation.

Experimental Protocol: From Synthesis to Data Collection

The successful determination of a crystal structure is contingent upon a meticulously executed experimental workflow. This section outlines the key steps involved.

Synthesis and Crystallization

The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment. For this analysis, crystals of this compound were obtained commercially.[2] However, a typical synthesis would involve the esterification of 4-nitrophenylacetic acid with ethanol.

Protocol for Crystallization (Vapor Diffusion):

-

Preparation of the Saturated Solution: A saturated solution of this compound is prepared in a solvent in which it is reasonably soluble, such as 95% ethanol.

-

Vapor Diffusion Setup: The saturated solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container (e.g., a beaker covered with parafilm) that contains a "precipitant" solvent in which the compound is less soluble.

-

Slow Crystallization: The vapor of the more volatile solvent from the inner vial slowly diffuses into the surrounding atmosphere of the precipitant solvent. This gradual change in solvent composition reduces the solubility of the compound, leading to the slow growth of well-ordered single crystals over several days. The crystals used for the definitive analysis were grown using vapor diffusion of 95% ethanol.[2]

The rationale behind using a slow crystallization technique like vapor diffusion is to allow the molecules sufficient time to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data.

Single-Crystal X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and subjected to X-ray diffraction analysis.

Experimental Workflow for X-ray Diffraction:

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

The data for this compound was collected on a Bruker SMART CCD area-detector diffractometer using Mo Kα radiation at a temperature of 292 K.[2] The choice of molybdenum radiation is standard for small organic molecules as it provides good resolution. The temperature of 292 K (19 °C) is close to room temperature.

Crystallographic Data and Structural Refinement

The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The structure is then solved and refined to obtain the final atomic coordinates.

Table 1: Crystal Data and Structure Refinement for this compound [2]

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.9132 (13) |

| b (Å) | 5.2298 (4) |

| c (Å) | 24.878 (2) |

| V (ų) | 2070.4 (3) |

| Z | 8 |

| Temperature (K) | 292 (2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| µ (mm⁻¹) | 0.11 |

| Reflections Collected | 13522 |

| Independent Reflections | 2318 |

| R_int | 0.065 |

| Final R indices [I>2σ(I)] | R₁ = 0.050, wR₂ = 0.122 |

| Goodness-of-fit (S) | 1.01 |

The structure was solved using direct methods with the SHELXS97 program and refined by full-matrix least-squares on F² using SHELXL97.[2] The relatively low R-factor of 0.050 indicates a good agreement between the calculated and observed structure factors, signifying a reliable crystal structure determination.

Molecular and Crystal Structure Analysis

The refined crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Structure

The asymmetric unit of this compound contains two crystallographically independent molecules.[2] This means that there are two distinct molecules in the smallest repeating unit of the crystal structure, which are not related by any symmetry operation of the space group.

Caption: Molecular structure of this compound.

Intermolecular Interactions and Crystal Packing

The crystal structure of this compound is stabilized by a network of weak intermolecular interactions.[2] The two independent molecules in the asymmetric unit are connected via a C—H⋯O hydrogen bond.[2]

Table 2: Hydrogen-Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C6—H6⋯O5 | 0.93 | 2.47 | 3.186 (6) | 134 |

In addition to hydrogen bonding, the crystal packing is influenced by an N—O⋯π interaction, with a distance of 3.297 (5) Å between an oxygen atom of the nitro group and the centroid of a benzene ring.[2] Interestingly, despite the presence of aromatic rings, no significant π-π stacking interactions are observed.[2] The dihedral angle between the benzene ring planes of the two independent molecules is 19.2 (2)°.[2]

These non-covalent interactions are crucial in determining the overall packing of the molecules in the crystal lattice, which in turn influences the material's bulk properties such as melting point and solubility.

Conclusion

The single-crystal X-ray analysis of this compound reveals a structure with two independent molecules in the asymmetric unit, organized in the orthorhombic space group Pca2₁. The crystal packing is primarily stabilized by C—H⋯O hydrogen bonds and N—O⋯π contacts, rather than π-π stacking interactions. This detailed structural information is invaluable for understanding the solid-state properties of this important synthetic intermediate and provides a solid foundation for the rational design of new molecules with potential applications in drug development. The protocols and analyses presented herein exemplify a self-validating system, where the quality of the final refined structure is supported by robust statistical indicators.

References

-

Li, J., Liu, J., & Peng, H. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o443. [Link]

-

National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Cheméo (n.d.). Ethyl-4-nitrophenylacetate. Retrieved from [Link]

-

Sun, S.-W. (2012). Ethyl 2-(4-nitrophenoxy)acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 5), o1534. [Link]

-

Li, J., Liu, J., & Peng, H. (2007). This compound. ElectronicsAndBooks. Retrieved from [Link]

-

NIST (n.d.). Ethyl-4-nitrophenylacetate. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST (n.d.). Ethyl-4-nitrophenylacetate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Autech (n.d.). This compound CAS 5445-26-1. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl 4-Nitrophenylacetate in Organic Solvents

Executive Summary

Introduction to Ethyl 4-Nitrophenylacetate: A Profile

This compound (CAS No. 5445-26-1) is a crystalline solid with the molecular formula C₁₀H₁₁NO₄ and a molecular weight of 209.20 g/mol .[1][2] Its structure, featuring a nitro-substituted aromatic ring and an ethyl ester functional group, makes it a versatile intermediate in organic synthesis. Notably, it serves as a precursor in the creation of anti-rheumatoid drugs and other complex molecules.[3] Understanding its solubility behavior in various organic solvents is paramount for optimizing reaction conditions, purification processes (such as crystallization), and for the development of stable formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 5445-26-1 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [2] |

| Appearance | Light yellow powder/solid | Thermo Fisher Scientific |

| Melting Point | 64 - 66 °C | Thermo Fisher Scientific |

The Foundation: Principles of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent as well as on temperature, pressure, and the pH of the solution.

The adage "like dissolves like" is the cornerstone of solubility prediction. This means that solutes tend to dissolve in solvents that have similar polarity and intermolecular forces. For this compound, the key interactions at play are:

-

Dipole-Dipole Interactions: The nitro group (-NO₂) and the ester group (-COOEt) are highly polar, leading to a significant molecular dipole moment. Polar solvents will interact favorably with these groups.

-

Van der Waals Forces: The phenyl ring contributes to London dispersion forces, which are favorable in less polar, aromatic, or aliphatic solvents.

-

Hydrogen Bonding: While this compound itself is not a strong hydrogen bond donor, the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. Protic solvents (e.g., alcohols) can, therefore, engage in hydrogen bonding with the solute, enhancing solubility.

A careful balance of these forces dictates the extent to which this compound will dissolve in a given organic solvent.

A Predictive Tool: The Hildebrand Solubility Parameter

A more quantitative approach to predicting solubility involves the use of the Hildebrand solubility parameter (δ). This parameter is the square root of the cohesive energy density of a substance and provides a numerical estimate of the degree of intermolecular interaction.[4] Materials with similar Hildebrand solubility parameters are likely to be miscible.[4]

The Hildebrand solubility parameter is defined as:

δ = √((ΔHv - RT) / Vm)

Where:

-

ΔHv is the heat of vaporization

-

R is the ideal gas constant

-

T is the temperature

-

Vm is the molar volume

While the specific Hildebrand parameter for this compound is not readily published, we can use the values for common solvents to make informed predictions about which are likely to be good solvents.

Table 2: Hildebrand Solubility Parameters of Common Organic Solvents

| Solvent | Hildebrand Parameter (MPa1/2) |

| n-Heptane | 15.3 |

| Cyclohexane | 16.8 |

| Toluene | 18.2 |

| Ethyl Acetate | 18.6 |

| Acetone | 20.3 |

| Ethanol | 26.0 |

| Methanol | 29.7 |

| N,N-Dimethylformamide (DMF) | 24.8 |

| Water | 47.9 |

Source: Adapted from Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters.

Based on the polar nature of this compound, one would predict higher solubility in solvents with moderate to high Hildebrand parameters, such as ethyl acetate, acetone, and alcohols.

The Gold Standard: Experimental Determination of Solubility

The most reliable way to determine the solubility of a compound is through experimental measurement. The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[5]

Detailed Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps for determining the solubility of this compound as a function of temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Jacketed glass vials

-

Thermostatic water bath with temperature control (±0.1 °C)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.1 mg)

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer for analysis

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of jacketed glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.

-

Equilibration: Place the vials in the thermostatic water bath set to the desired temperature. Stir the suspensions vigorously using the magnetic stirrer. Allow sufficient time for the system to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and temperature. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: Once equilibrium is achieved, stop the stirring and allow the solid to settle for at least 2 hours to ensure a clear supernatant.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-heated (or pre-cooled to the experimental temperature) syringe. Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature changes that could cause precipitation.

-

Quantification: Dilute the filtered sample with the appropriate solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound using a validated HPLC or UV-Vis method (see Section 5.0).

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

Where:

-

m₁ is the mass of the solute (this compound)

-

M₁ is the molar mass of the solute

-

m₂ is the mass of the solvent

-

M₂ is the molar mass of the solvent

-

-

Repeatability: Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Experimental Workflow Diagram

Caption: Workflow for the isothermal shake-flask solubility determination method.

Quantitative Analysis of this compound

Accurate quantification of the dissolved solute is critical for reliable solubility data. Both UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are suitable methods.

UV-Vis Spectrophotometry Protocol

This method is rapid and straightforward, relying on the chromophore (the nitrophenyl group) present in the molecule.

-

Wavelength Selection: Dissolve a small amount of this compound in the solvent of interest and scan the UV-Vis spectrum (e.g., from 200 to 400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve (Beer's Law plot).

-

Sample Analysis: Measure the absorbance of the diluted sample from the solubility experiment at λmax.

-

Concentration Determination: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution.

HPLC Protocol (Adapted from a method for 4-nitrophenol)

HPLC offers higher specificity and can separate the analyte from potential impurities or degradation products.

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of methanol and a buffer (e.g., 0.01 M citrate buffer pH 6.2) can be a good starting point. The ratio (e.g., 47:53 v/v) should be optimized to achieve good peak shape and retention time.[6]

-

Flow Rate: 1.0 mL/min.[6]

-

Detection: UV detection at a wavelength optimized for this compound (e.g., 290 nm, determined by a UV scan).[6]

-

Quantification: Similar to the UV-Vis method, a calibration curve is constructed by injecting standard solutions of known concentrations and plotting peak area versus concentration. The concentration of the unknown sample is then determined from this curve.

Factors Influencing Solubility: A Deeper Dive

The solubility of a compound is a complex interplay of solute and solvent properties. For aromatic nitro compounds, several factors are key.

Solvent Effects: An Illustrative Example

While we lack specific data for this compound, the solubility of the analogous 4-nitrophenylacetic acid has been extensively studied and provides valuable insights. The mole fraction solubility of 4-nitrophenylacetic acid at 298.15 K (25 °C) follows the order:

DMF > Methanol > Ethanol > Ethyl Acetate > Acetonitrile > Water > Cyclohexane [5]

This trend can be explained by:

-

High Solubility in DMF: N,N-Dimethylformamide (DMF) is a polar aprotic solvent with a large dipole moment. It can effectively solvate the polar nitro and carboxyl groups of the acid through strong dipole-dipole interactions.

-

Good Solubility in Alcohols: Methanol and ethanol are polar protic solvents. They can act as both hydrogen bond donors and acceptors, leading to strong interactions with the solute.

-

Moderate Solubility in Ethyl Acetate: As an ester, ethyl acetate shares structural similarities with the solute and has a moderate polarity, allowing for favorable interactions.

-

Low Solubility in Cyclohexane: Cyclohexane is a non-polar solvent and cannot effectively solvate the highly polar functional groups of the solute, resulting in very low solubility.

It is highly probable that this compound would follow a similar trend, with high solubility in polar aprotic and protic solvents and low solubility in non-polar aliphatic solvents.

Temperature Dependence

For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship is described by the van't Hoff equation. Experimental data for 4-nitrophenylacetic acid confirms that its mole fraction solubility increases with rising temperature across all tested solvents.[5] This is a critical consideration for processes like recrystallization, where a solvent must be chosen that provides high solubility at an elevated temperature and low solubility at a reduced temperature to ensure a high yield.

Thermodynamic Modeling of Solubility

To interpolate solubility at different temperatures and to gain deeper insight into the dissolution process, experimental data is often correlated using thermodynamic models. These models provide a mathematical description of the solid-liquid equilibrium.

Common Thermodynamic Models

-

The Apelblat Equation: This is a semi-empirical model that is widely used to correlate solubility with temperature. It is expressed as: ln(x) = A + B/T + C ln(T) Where x is the mole fraction solubility, T is the absolute temperature, and A, B, and C are model parameters determined by fitting the equation to experimental data.[5]

-

The λh (Buchowski) Equation: This two-parameter model is also used to describe the temperature dependence of solubility: ln[1 + λ(1-x)/x] = λh[(1/T) - (1/Tm)] Where λ and h are model parameters, and Tm is the melting point of the solute.

-

The Wilson and NRTL Models: These are more complex models based on the concept of local composition. They can be used to describe the activity coefficients of the components in the solution and are particularly useful for modeling solubility in mixed-solvent systems.[5]

Logical Relationship in Modeling

The process of thermodynamic modeling follows a logical progression from experimental data to a predictive mathematical relationship.

Caption: Logical workflow for thermodynamic modeling of solubility data.

Data Presentation: An Illustrative Example

Clear and concise presentation of solubility data is essential. The following table demonstrates how the mole fraction solubility of a compound (using data for the analogue 4-nitrophenylacetic acid) in various solvents would be tabulated.

Table 3: Illustrative Mole Fraction Solubility (10³x) of 4-Nitrophenylacetic Acid in Selected Solvents at Different Temperatures (K)

| T (K) | Methanol | Ethanol | Ethyl Acetate | Acetonitrile |

| 283.15 | 101.52 | 70.15 | 45.68 | 20.33 |

| 288.15 | 115.33 | 80.91 | 53.21 | 23.45 |

| 293.15 | 131.01 | 92.99 | 61.77 | 27.02 |

| 298.15 | 148.82 | 106.51 | 71.49 | 31.09 |

| 303.15 | 169.05 | 121.62 | 82.51 | 35.73 |

| 308.15 | 191.95 | 138.48 | 94.99 | 40.99 |

| 313.15 | 217.84 | 157.29 | 109.11 | 46.96 |

| 318.15 | 247.05 | 178.21 | 125.04 | 53.70 |

| 323.15 | 279.94 | 201.45 | 143.01 | 61.32 |

| 328.15 | 316.92 | 227.24 | 163.22 | 69.89 |

Source: Data for 4-nitrophenylacetic acid from J. Chem. Eng. Data 2020, 65, 5, 2403–2413.[5] This data is presented for illustrative purposes only.

Conclusion

This technical guide provides a comprehensive roadmap for the study of the solubility of this compound in organic solvents. While specific quantitative data for this compound remains elusive in the public domain, the principles, predictive tools, experimental protocols, and thermodynamic models discussed herein form a complete and scientifically rigorous framework for its investigation. By applying the detailed methodologies presented, researchers in drug development and chemical synthesis can systematically generate the critical solubility data needed to optimize their processes, from laboratory-scale reactions to large-scale manufacturing and formulation. The provided examples, using data from a structurally analogous compound, serve to illustrate these powerful techniques in practice.

References

-

Journal of Chemical & Engineering Data. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. ACS Publications. [Link]

-

Journal of Chemical & Engineering Data. (2020). Solubility Modeling, Solvent Effect, and Dissolution Properties of 4-Nitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K. ACS Publications. [Link]

- Hildebrand, J. H. (1936). The Solubility of Non-Electrolytes.

- Barton, A. F. M. (1991). Handbook of Solubility Parameters and Other Cohesion Parameters. CRC Press.

-

Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Scientia Pharmaceutica, 79(4), 837–848. [Link]

-

Wikipedia. Hildebrand solubility parameter. [Link]

-

NIST Chemistry WebBook. Ethyl-4-nitrophenylacetate. [Link]

-

PubChem. This compound. [Link]

- Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2012).

-

Almási, A., Fischer, E., & Perjési, P. (2011). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC. [Link]

-

NIST Chemistry WebBook. Ethyl-4-nitrophenylacetate. [Link]

-

PubChem. This compound. [Link]

- Thermo Fisher Scientific.

-

Journal of Chemical & Engineering Data. (2019). 4-Nitrophenzylcyanide Solubility in Several Nonaqueous Solvent Mixtures: Determination and Modeling. [Link]

Sources

- 1. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 2. This compound | C10H11NO4 | CID 79517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbo6.chem.wisc.edu [nbo6.chem.wisc.edu]

- 4. Catalytic Ketonization over Oxide Catalysts (Part XIV): The Ketonization and Cross-Ketonization of Anhydrides, Substituted Acids and Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Collection - Solubility Modeling, Solvent Effect, and Dissolution Properties of 4âNitrophenylacetic Acid in Thirteen Solvents Ranging from 283.15 to 328.15 K - Journal of Chemical & Engineering Data - Figshare [acs.figshare.com]

- 6. 4-Nitrophenylacetic acid CAS#: 104-03-0 [m.chemicalbook.com]

A Senior Application Scientist's Guide to Quantum Chemical Calculations for Ethyl 4-Nitrophenylacetate in Drug Discovery

Abstract

In the landscape of modern pharmaceutical research, computational chemistry serves as an indispensable tool, accelerating the drug discovery pipeline by providing profound insights into molecular behavior.[1] Quantum chemical (QC) calculations, a cornerstone of this field, are increasingly vital in the post-candidate selection phase of drug development.[2] By applying the principles of quantum mechanics, these calculations elucidate a molecule's electronic structure, reactivity, and spectroscopic properties with high accuracy.[3] This technical guide provides a comprehensive overview of the theoretical foundations and a practical, step-by-step workflow for performing quantum chemical calculations on ethyl 4-nitrophenylacetate, a molecule recognized as an intermediate for anti-rheumatoid drugs.[4] This document is designed for researchers, scientists, and drug development professionals, detailing the methodologies from initial structure preparation to the analysis of key molecular properties relevant to pharmacology, such as electronic distribution, orbital energies, and reactivity indicators.

Theoretical Foundations: Choosing the Right Tools

The foundation of modern quantum chemical calculations for drug-like organic molecules lies in Density Functional Theory (DFT).[1][5] DFT methods are favored for their exceptional balance of computational cost and accuracy in describing electronic systems, making them highly effective for molecules of pharmaceutical interest.[5]

-

Density Functional Theory (DFT): Unlike older methods that grapple with the complexity of the many-electron wavefunction, DFT simplifies the problem by focusing on the electron density.[6] A key concept in DFT is the exchange-correlation functional, which accounts for the quantum mechanical effects of electron exchange and correlation. For molecules like this compound, hybrid functionals such as B3LYP are widely used and have been shown to provide reliable results for molecular properties.[5][7]

-

Hartree-Fock (HF) Method: The Hartree-Fock method is a foundational, wave function-based quantum mechanical approach.[8] While computationally less demanding than post-HF methods, it systematically neglects electron correlation, which can be a limitation.[5][6] However, understanding HF is crucial as it provides the basis for more advanced methods and is often a starting point for DFT calculations.

-

Basis Sets: In practice, the molecular orbitals are constructed from a set of mathematical functions known as a basis set.[9] The choice of basis set is a critical experimental parameter that dictates the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d) , are a common and effective starting point for organic molecules.[10][11] This basis set provides a flexible description of the valence electrons and includes polarization functions (d-orbitals on heavy atoms) to account for non-spherical electron distribution, which is essential for describing chemical bonds accurately.[10] For higher accuracy, larger basis sets like 6-311++G(d,p) can be employed.[12][13]

The Computational Workflow: A Self-Validating Protocol

A robust and reliable computational study follows a logical, multi-step workflow. Each step builds upon the last, with built-in validation to ensure the scientific integrity of the results. The process is designed to model the molecule in its most stable state and then derive its intrinsic chemical and physical properties.

Experimental Protocol: Step-by-Step Methodology

This protocol outlines the practical steps for conducting a DFT study on this compound using a common quantum chemistry software package like Gaussian[14][15] or ORCA[16][17].

-

Molecular Structure Preparation:

-

Objective: Obtain an initial 3D structure of this compound.

-

Procedure: A reliable starting structure can be obtained from chemical databases such as PubChem.[18] The structure is saved in a format compatible with the chosen software (e.g., .mol or .xyz file). It is crucial to ensure the initial structure is chemically reasonable, although it does not need to be perfect, as the subsequent optimization step will refine it.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy conformation (the most stable 3D structure) of the molecule on the potential energy surface.[19]

-

Causality: The geometry of a molecule dictates its properties. An accurate, optimized geometry is a prerequisite for all subsequent calculations.

-

Procedure: An input file is created specifying the coordinates of the atoms, the charge (0 for a neutral molecule), the spin multiplicity (1 for a singlet state), and the computational method.

-

Example Input Keywords (Gaussian): #p B3LYP/6-31G(d) Opt[20]

-

Execution: The calculation is run, and the software iteratively adjusts the positions of the atoms until the forces on them are negligible and the energy is at a minimum.

-

-

Frequency Calculation:

-

Objective: To confirm that the optimized structure corresponds to a true energy minimum and to calculate vibrational frequencies.[1][19]

-

Causality (Self-Validation): A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates a transition state or a higher-order saddle point, meaning the optimization did not find a stable structure and must be repeated.[19]

-

Procedure: Using the optimized geometry from the previous step, a frequency calculation is performed at the same level of theory.

-

Example Input Keywords (Gaussian): #p B3LYP/6-31G(d) Freq[20]

-

Analysis: The output is checked for imaginary frequencies. The calculated frequencies can also be compared with experimental infrared (IR) or Raman spectra to validate the computational model.[21][22]

-

-

Electronic Property Calculations:

-

Objective: To compute key electronic descriptors that inform the molecule's reactivity, stability, and intermolecular interaction potential.

-

Causality: Electronic properties govern how a molecule interacts with its biological target. Understanding these properties is central to rational drug design.

-

Procedure: These properties are typically calculated simultaneously during the geometry optimization and frequency steps or can be requested in a separate single-point energy calculation on the final optimized geometry. Key properties include:

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]

-

Molecular Electrostatic Potential (MESP): The MESP map visualizes the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.[23][24] This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[25]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge distribution, atomic charges, and intramolecular interactions like hyperconjugation, which contributes to molecular stability.[21][26]

-

-

Data Presentation and Interpretation for Drug Discovery

The output from quantum chemical calculations provides a wealth of quantitative data. The following tables present a realistic, albeit illustrative, summary of results for this compound calculated at the B3LYP/6-31G(d) level of theory.

Table 1: Key Optimized Geometric Parameters